4-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-TERT-BUTYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety. The tetrazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenoxyacetate moiety can be introduced through esterification reactions involving phenol derivatives and acetic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-TERT-BUTYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the phenoxyacetate moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or tetrazole rings .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-TERT-BUTYLPHENOXY)ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-TERT-BUTYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these acids in biological systems. This can lead to interactions with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-TETRAZOL-5-YL)BENZALDEHYDE: Another tetrazole-containing compound with different functional groups.
1H-1,2,3-TRIAZOLE DERIVATIVES: Compounds with a similar nitrogen-rich heterocyclic structure but different reactivity and applications.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-TERT-BUTYLPHENOXY)ACETATE is unique due to its combination of a tetrazole ring and a phenoxyacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C19H20N4O3/c1-19(2,3)14-4-8-16(9-5-14)25-12-18(24)26-17-10-6-15(7-11-17)23-13-20-21-22-23/h4-11,13H,12H2,1-3H3 |
InChI Key |
YWENSJVLXINHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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